(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chiral compound recognized for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a phenyl group, a piperidine ring, and an oxazolidinone moiety, which contribute to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
This compound is typically synthesized from commercially available starting materials, and its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: (4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one; hydrochloride. Its Chemical Abstracts Service number is 120356-52-7 .
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride belongs to the class of oxazolidinone derivatives. These compounds are notable for their utility in various therapeutic areas, including antibacterial and anticancer applications. The presence of the piperidine ring adds to its pharmacological potential by allowing interaction with biological targets such as receptors and enzymes .
The synthesis of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride typically involves several key steps:
The synthetic strategy often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the desired product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly used to characterize the synthesized compound .
The molecular formula for (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is C14H18N2O2·HCl. The structure features:
Property | Data |
---|---|
Molecular Weight | 270.76 g/mol |
InChI | InChI=1S/C14H18N2O2.ClH/... |
InChI Key | XPTYXJVBOMPCIN-BTQNPOSSSA-N |
CAS Number | 120356-52-7 |
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride can undergo various chemical reactions typical of oxazolidinones:
Reaction conditions such as solvent choice, temperature, and catalysts significantly influence product distribution and yield. For example, using polar solvents may favor certain reaction pathways over others .
The mechanism of action for (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects:
The exact pathways depend on the specific biological context in which this compound is applied .
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Approximately 200 °C |
Chemical properties include:
These properties make it suitable for various scientific applications .
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has significant applications in scientific research:
Its unique structural features allow it to be explored for potential therapeutic benefits across various disease models .
The synthesis of enantiomerically pure (S)-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride relies on precise stereocontrol at the oxazolidinone C4 position. Two primary strategies dominate:
Table 1: Stereoselective Synthesis Methods Comparison
Method | Enantioselectivity | Yield | Key Advantage |
---|---|---|---|
Chiral Pool (Serine) | 85-92% ee | 40-45% | Low catalyst cost |
Evans Auxiliary | >98% ee | 60-65% | High stereocontrol |
Organocatalytic Cyclization | 90-95% ee | 55% | Metal-free conditions |
The hydrochloride salt is formed late-stage via HCl treatment of the free base in anhydrous methanol, minimizing racemization risks [3] [9].
Core bond formation involves sequential nucleophilic attacks and cyclization:
Critical Side Reactions:
SAR studies reveal stringent steric and electronic requirements for receptor affinity:
The (S)-enantiomer exhibits 50-fold higher binding affinity (IC₅₀ = 80 nM) to σ-1 receptors than the (R)-form due to complementary hydrophobic pocket occupancy. Ortho-methyl-phenyl analogs show reduced activity (IC₅₀ = 450 nM) due to steric hindrance [3] [8].
Piperidine N-Substitution:
Methyl substitution on piperidine nitrogen diminishes activity by 90% (IC₅₀ >1 µM), as the tertiary amine prevents salt bridge formation with aspartate residues [8].
Oxazolidinone Modifications:
Table 2: Bioactivity of Key Structural Analogs
Compound | σ-1 Receptor IC₅₀ | Aqueous Solubility (mg/mL) |
---|---|---|
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one·HCl | 80 nM | 12.0 ± 0.5 |
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one·HCl | 4,200 nM | 11.8 ± 0.4 |
(S)-4-(o-Tolyl)-3-piperidin-4-yl-oxazolidin-2-one·HCl | 450 nM | 3.2 ± 0.2 |
N-Methylpiperidinyl oxazolidinone·HCl | >1,000 nM | 15.1 ± 0.6 |
Figure 2: 3D binding model illustrating (S)-enantiomer interaction with σ-1 receptor hydrophobic cleft (PDB: 5HK1).
Hydrochloride salt formation addresses inherent limitations of the free base:
The free base exhibits poor aqueous solubility (0.2 mg/mL). Protonation of the piperidine nitrogen (pKa = 9.1) enables ionic dissociation, boosting solubility to 12 mg/mL. The ΔpKa between base and HCl (pKa = -6) is >15 units, ensuring stable salt formation per FDA guidelines [2] [10].
Stability Optimization:
Hydrochloride salt reduces hygroscopicity (0.2% w/w water uptake at 75% RH vs. 5.2% for free base) by forming a monohydrate crystalline lattice (space group P2₁2₁2₁). This inhibits hydrolytic degradation, extending shelf-life to >24 months at 25°C [2] [5].
Crystallization Challenges:
Table 3: Physicochemical Properties of Free Base vs. Hydrochloride Salt
Property | Free Base | Hydrochloride Salt |
---|---|---|
Aqueous Solubility (25°C) | 0.2 mg/mL | 12.0 mg/mL |
Hygroscopicity (75% RH) | 5.2% w/w | 0.2% w/w |
Melting Point | 98°C (decomp.) | 214°C |
Crystal System | Amorphous | Monoclinic |
Critical Consideration: Salt disproportionation in solid oral dosages requires pH-modifying excipients (e.g., fumaric acid) to maintain microenvironmental pH <4.0 [5] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: